![molecular formula C16H13N5O5 B13514375 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid: is a mouthful, but let’s break it down. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid . The compound’s chemical formula is C₁₄H₁₂N₂O₅ , and its molecular weight is approximately 288.26 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes to prepare this compound involve multistep processes. While I don’t have specific details for this exact compound, similar isoindole derivatives are often synthesized through cyclization reactions, followed by functional group modifications. These reactions may include amide formation, esterification, or amidation.
Industrial Production: Industrial-scale production methods typically optimize yield and efficiency. Researchers might employ microwave-assisted or flow chemistry techniques to enhance productivity. detailed industrial protocols for this specific compound would require further investigation.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Isoindole derivatives can undergo oxidation (e.g., using strong oxidants like KMnO₄) or reduction (e.g., with hydrazine) to yield various products.
Substitution Reactions: Nucleophilic substitution at the carboxylic acid group or other reactive sites can lead to diverse derivatives.
Cyclization: The triazole ring in this compound can participate in cyclization reactions.
Oxidation: KMnO₄, H₂O₂, or other oxidants.
Reduction: Hydrazine, NaBH₄, or LiAlH₄.
Substitution: Ammonium salts, alkyl halides, or acyl chlorides.
Cyclization: Acidic or basic conditions.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, cyclization might yield fused heterocycles or open-chain derivatives.
Scientific Research Applications
Researchers explore this compound’s potential in:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: Developing functional materials based on its structure.
Organic Synthesis: Using it as a building block for more complex molecules.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related isoindole derivatives. Its uniqueness lies in the combination of the triazole ring and the isoindole core.
Properties
Molecular Formula |
C16H13N5O5 |
|---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N5O5/c22-13-5-4-12(14(23)17-13)20-6-9-8(15(20)24)2-1-3-11(9)21-7-10(16(25)26)18-19-21/h1-3,7,12H,4-6H2,(H,25,26)(H,17,22,23) |
InChI Key |
SKXABAPPSUSWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4C=C(N=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)

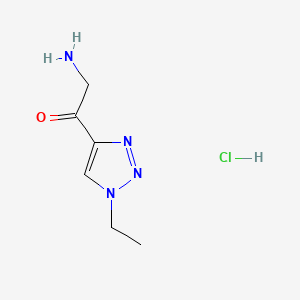
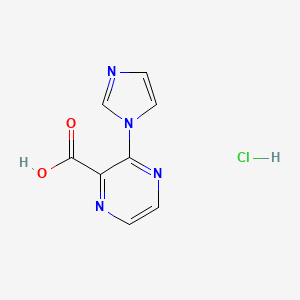
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)
![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)
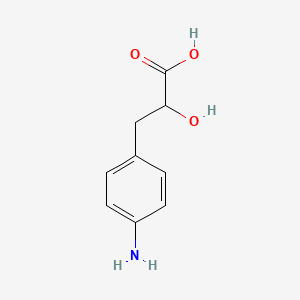
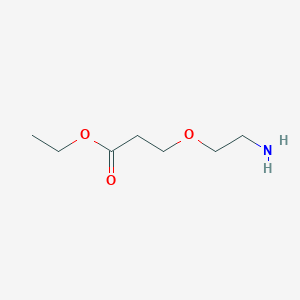
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
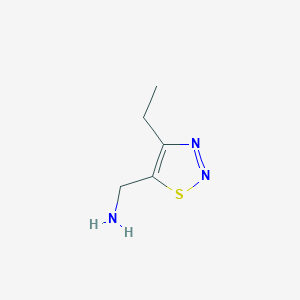
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
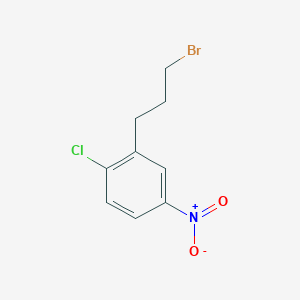
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
